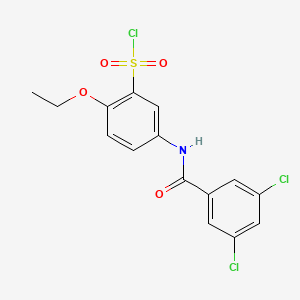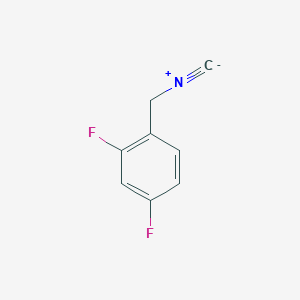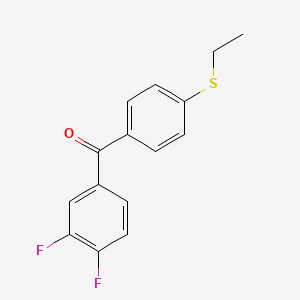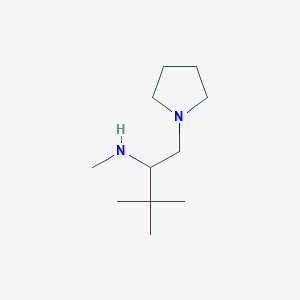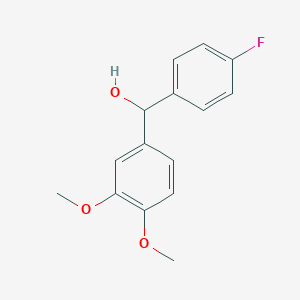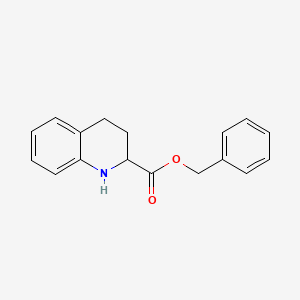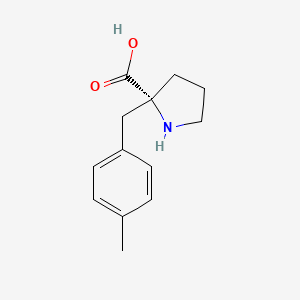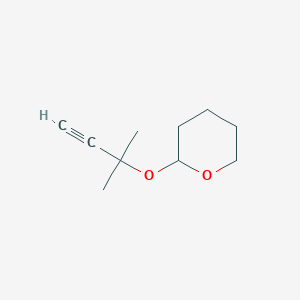
Éther 2-tétrahydropyrannylique de 2-méthyl-3-butyn-2-yle
Vue d'ensemble
Description
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a clear, colorless liquid with a boiling point of 90-92°C at 17 Torr . This compound is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with dihydropyran in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl (THP) group can be easily attached to and removed from alcohols under mild conditions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-tetrahydropyranyloxy-butyne
- 2-(1,1-Dimethylprop-2-yn-1-yl)oxy]tetrahydro-2H-pyran
- 2-(2-Methylbut-3-yn-2-yloxy)tetrahydro-2H-pyran
Uniqueness
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is unique due to its specific structure, which combines the properties of an alkyne and a tetrahydropyranyl ether. This combination allows it to serve as a versatile protecting group in organic synthesis, providing stability and ease of removal under mild conditions .
Propriétés
IUPAC Name |
2-(2-methylbut-3-yn-2-yloxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDREIWJWDVUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400652 | |
| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27943-46-0 | |
| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

